Chiral Purity and Enantiomeric Differentiation: (S)- vs. (R)-1-(3-Bromo-5-chlorophenyl)butan-1-amine
The target compound 1-(3-bromo-5-chlorophenyl)butan-1-amine (racemic mixture, CAS 1391306-01-6) is structurally distinguished from its enantiopure forms (S)-1-(3-bromo-5-chlorophenyl)butan-1-amine (CAS 1389801-21-1) and (R)-1-(3-bromo-5-chlorophenyl)butan-1-amine. In many biological systems, the activity of chiral amines is stereospecific, with one enantiomer exhibiting significantly higher potency or selectivity than the other [1]. While direct comparative data for this specific pair is not publicly available, class-level inference from related halogenated arylalkylamines indicates that enantiomeric differences can lead to up to 100-fold variations in receptor binding affinity and functional activity . For procurement, the racemate may be preferred for initial screening due to lower cost and synthetic accessibility, whereas an enantiopure form is mandatory for advanced studies requiring defined stereochemistry.
| Evidence Dimension | Stereochemical Purity and Biological Selectivity |
|---|---|
| Target Compound Data | Racemic mixture (CAS 1391306-01-6) |
| Comparator Or Baseline | (S)-enantiomer (CAS 1389801-21-1) and (R)-enantiomer |
| Quantified Difference | Class-level inference: up to 100-fold difference in binding affinity between enantiomers in related compounds |
| Conditions | Not assayed directly; inferred from structurally related halogenated arylalkylamines |
Why This Matters
The choice between racemic and enantiopure forms directly impacts assay reproducibility and data interpretation in medicinal chemistry programs.
- [1] ChemSrc. (2024). (S)-1-(3-Bromo-5-chlorophenyl)butan-1-amine CAS#: 1389801-21-1. ChemSrc Database. View Source
